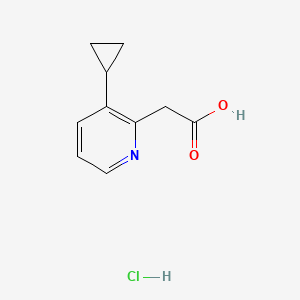

2-(3-环丙基吡啶-2-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids and esters using a CuX(2)-mediated cyclization reaction is described, with the selectivity of the reaction being temperature-dependent . Another paper discusses the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, which can yield β- or γ-addition products with high selectivity . These studies suggest that cyclopropyl-containing acetic acids can undergo various transformations to yield structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds can be complex and is often studied using NMR spectroscopy and X-ray crystallography. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on spectral and X-ray data . This indicates that similar analytical techniques could be used to study the structure of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Chemical Reactions Analysis

The papers provide various examples of chemical reactions involving cyclopropyl-containing compounds. A Brønsted acid-promoted cascade reaction of ynenones to form products with a fused cyclopropyl substituent is one such example . Additionally, the glycosylation of sugar cyclopropenyl ethers and the cyclization of dicyanocyclopropanes with arylhydrazines demonstrate the reactivity of cyclopropyl groups in different chemical contexts. These reactions could be relevant to the chemical behavior of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride are not directly reported in the papers, the properties of similar compounds can provide some insights. For example, the solvent-controlled tunability of reactions involving cyclopropylideneprop-2-en-1-ones suggests that the solvent environment can significantly affect the properties and reactivity of cyclopropyl-containing acetic acids. The efficient synthesis of various cyclopropyl-substituted compounds also implies that these compounds can be stable under a range of conditions and can be isolated in pure form.

科学研究应用

合成与化学性质

- 与2-(3-环丙基吡啶-2-基)乙酸盐酸盐结构相似的2-(1,2,4-三唑-3-硫基)乙酸酯的合成研究表明,这些化合物可以表现出多种生物活性,并作为合成其他化学结构的中间体 (Salionov, 2015)。

晶体学和结构分析

- 对氟草醚等类似吡啶化合物的研究突出了晶体结构分析在理解吡啶类除草剂性质方面的重要性 (Park et al., 2016)。

- 合成的2-氧代-1,2-二氢吡啶-1-乙酸的结构分析提供了对吡啶衍生物的物理和化学性质的见解,这与2-(3-环丙基吡啶-2-基)乙酸盐酸盐有关 (赵景贵, 2005)。

相关化合物的合成

- 对相关化合物的合成研究,例如源自2-环丙基嘧啶-4-甲醛的α-氨基膦酸酯,提供了有价值的方法,可应用于2-(3-环丙基吡啶-2-基)乙酸盐酸盐 (P. S. Reddy, P. V. G. Reddy, S. Reddy, 2014)。

抗菌和生物活性

- 某些与2-(3-环丙基吡啶-2-基)乙酸盐酸盐结构相似的2-巯基-4-甲氧基吡啶-3-腈衍生物表现出显着的抗菌活性,表明2-(3-环丙基吡啶-2-基)乙酸盐酸盐的潜在应用领域 (Miszke et al., 2008)。

药用应用

- 涉及2-(咪唑并吡啶-3-基)乙酸盐酸盐的米诺膦酸的合成强调了吡啶衍生物在药物方面的相关性。这一过程可能为2-(3-环丙基吡啶-2-基)乙酸盐酸盐的潜在药物应用提供见解 (郑晓平, 2013)。

环境应用

- 一项使用乙酸溶液去除贫铀氧化物的研究可能为乙酸衍生物的环境应用提供见解,包括2-(3-环丙基吡啶-2-基)乙酸盐酸盐 (Unz et al., 2018)。

抗病毒研究

- 作为变构HIV-1整合酶抑制剂的2-(喹啉-3-基)-乙酸衍生物的研究突出了类似乙酸衍生物的潜在抗病毒应用 (Kessl et al., 2012)。

作用机制

The mechanism of action for 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is not specified in the search results. The compound is used in scientific research, and its mechanism of action would depend on the specific context of its use.

安全和危害

属性

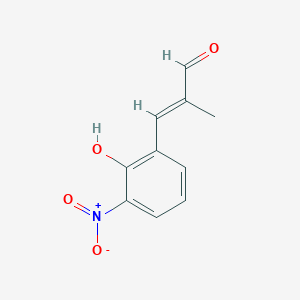

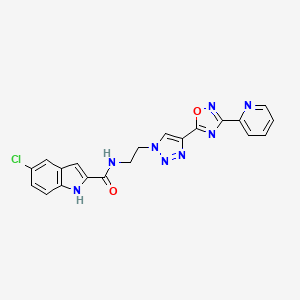

IUPAC Name |

2-(3-cyclopropylpyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)6-9-8(7-3-4-7)2-1-5-11-9;/h1-2,5,7H,3-4,6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLRAMUJTKBUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

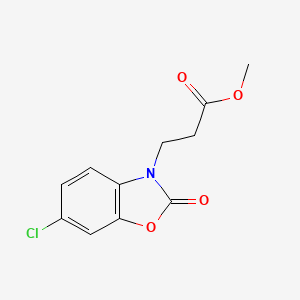

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

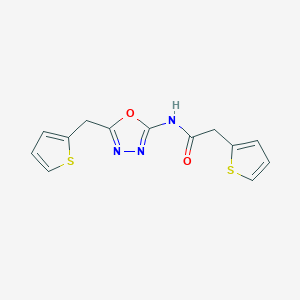

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)

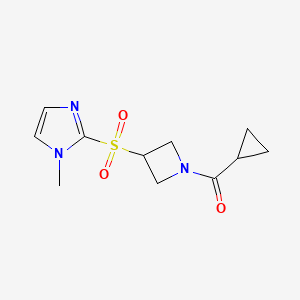

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)